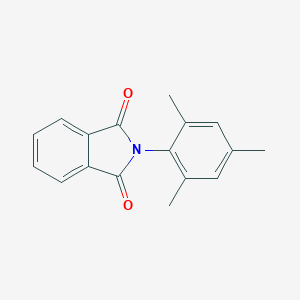
2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The mesityl group, which is a derivative of mesitylene, is attached to the isoindole structure, potentially influencing its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione typically involves the reaction of mesityl-substituted anhydrides with amines under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.
Substitution: The mesityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the isoindole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-isoindole-1,3(2H)-dione: Lacks the mesityl group, which may result in different chemical properties and reactivity.
2-phenyl-1H-isoindole-1,3(2H)-dione: Contains a phenyl group instead of a mesityl group, potentially affecting its interactions and applications.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17(18)20/h4-9H,1-3H3 |
InChI Key |
BUBIABFANCUFMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


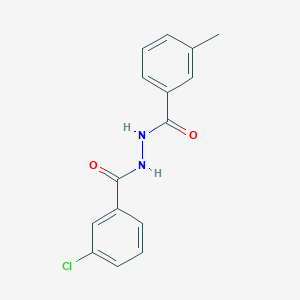
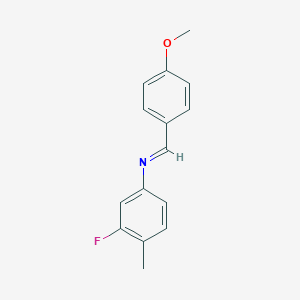
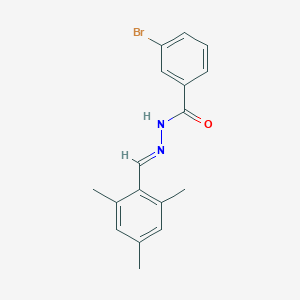
![4-{[(3-Cyanophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326010.png)

![(6Z)-6-[(3,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326013.png)
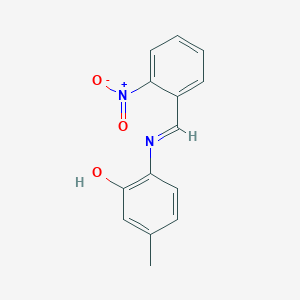
![3-bromo-N-[(Z)-1-phenylpentylideneamino]benzamide](/img/structure/B326016.png)
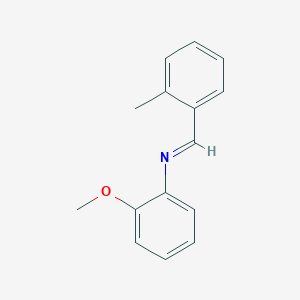
![(6E)-6-[(3,5-dichloroanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326020.png)
![2-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B326021.png)
![(6E)-2,4-dichloro-6-[(3,5-dichloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326022.png)
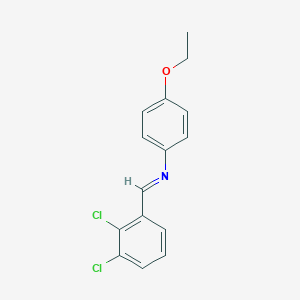
![4-chloro-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline](/img/structure/B326027.png)
